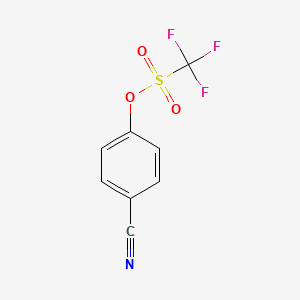

n,n-Bis(2-chloroethyl)-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,n-Bis(2-chloroethyl)-4-nitroaniline, also known as DCBN or DNCB, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCBN is widely used in scientific research as a reagent, intermediate, and analytical standard.

Applications De Recherche Scientifique

RNA Metabolism Research

A study examines the effects of related compounds on RNA synthesis and processing in cultured cells. It found that these compounds inhibit the synthesis and processing of RNA fractions, suggesting their utility in studying RNA metabolism mechanisms (Kann, Kohn, Widerlite, & Gullion, 1974).

Cancer Therapeutic Studies

Research has shown marked activity of related nitrosoureas against intracerebral leukemia, indicating their potential as therapeutic agents in cancer treatment. The study highlights their effectiveness in animal models, particularly against intracerebral L1210 leukemia (Schabel, Johnston, Mccaleb, Montgomery, Laster, & Skipper, 1963).

Brain Tumor Treatment Evaluation

Another study evaluated the use of related compounds in treating anaplastic gliomas, emphasizing their significance in brain tumor therapy. It involved a controlled, prospective, randomized study, offering insights into effective cancer treatments (Walker, Alexander, Hunt, Maccarty, Mahaley, Mealey, Norrell, Owens, Ransohoff, Wilson, Gehan, & Strike, 1978).

DNA Damage and Repair Research

A study compared the effects of related compounds on DNA damage and repair, specifically evaluating their potential for causing DNA cross-links. This research is crucial in understanding the mechanisms of DNA damage and potential therapeutic applications (Penketh, Shyam, & Sartorelli, 2000).

Pharmacokinetics in Brain Tumors

Research on the pharmacokinetics of related compounds in brain tumors using positron emission tomography provides essential data on how these compounds behave in the human body, particularly in the context of brain tumors (Diksic, Sako, Feindel, Kato, Yamamoto, Farrokhzad, & Thompson, 1984).

Mécanisme D'action

Target of Action

N,N-Bis(2-chloroethyl)-4-nitroaniline, also known as N,N-bis(2-chloroethyl)nitrous amide , is a type of nitrogen mustard, which are alkylating agents that primarily target DNA . They react with the N7 position of guanine residues through the reactive N,N-bis-(2-chloroethyl)amine functional group .

Mode of Action

The compound forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound interferes with the normal functioning of DNA, blocking DNA replication and transcription . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage .

Pharmacokinetics

A similar compound, 5-[n,n-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (sn 23862), has been studied in mice . The plasma pharmacokinetics of SN 23862 were found to have a half-life of 1.1 hours

Result of Action

The result of the compound’s action is the induction of DNA damage in rapidly dividing cells, such as cancer cells . This leads to cell death and potentially tumor shrinkage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other molecules and the rate of cell division .

Propriétés

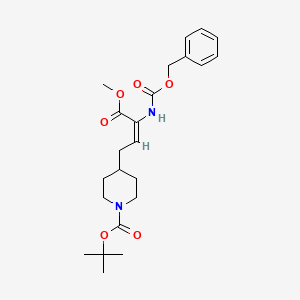

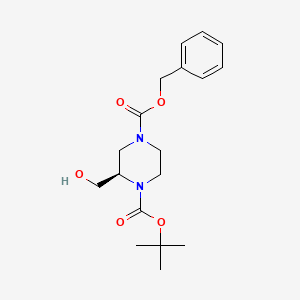

| { "Design of the Synthesis Pathway": "The synthesis of n,n-Bis(2-chloroethyl)-4-nitroaniline can be achieved through a multi-step reaction pathway involving the nitration of aniline, followed by the chlorination of the resulting nitroaniline intermediate, and finally the alkylation of the chlorinated intermediate with 2-chloroethylamine.", "Starting Materials": [ "Aniline", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "2-Chloroethylamine", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of Aniline", "Aniline is dissolved in concentrated sulfuric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the aniline solution with stirring.", "The resulting nitrosobenzene intermediate is then treated with a mixture of concentrated sulfuric acid and nitric acid at a temperature of 0-5°C.", "The reaction mixture is then quenched with ice water and the resulting yellow solid is collected by filtration and washed with water.", "Step 2: Chlorination of Nitroaniline Intermediate", "The nitroaniline intermediate is dissolved in concentrated hydrochloric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the nitroaniline solution with stirring.", "The resulting diazonium salt intermediate is then treated with a solution of sodium chloride and hydrochloric acid at a temperature of 0-5°C.", "The resulting chloronitroaniline intermediate is collected by filtration and washed with water.", "Step 3: Alkylation of Chlorinated Intermediate with 2-Chloroethylamine", "The chlorinated intermediate is dissolved in ethanol and cooled to 0-5°C.", "A solution of 2-chloroethylamine in ethanol is added dropwise to the chlorinated intermediate solution with stirring.", "The resulting n,n-Bis(2-chloroethyl)-4-nitroaniline product is collected by filtration and washed with water and sodium hydroxide solution." ] } | |

Numéro CAS |

55743-71-0 |

Formule moléculaire |

C26H50 |

Poids moléculaire |

362.7 g/mol |

Nom IUPAC |

1-cyclohexyltetradecylcyclohexane |

InChI |

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |

Clé InChI |

COJYJGCWESKHMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)